molecular formula C23H19N3O2 B12053310 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12053310
M. Wt: 369.4 g/mol
InChI Key: KYZCGEGELCYBOL-UHFFFAOYSA-N
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Description

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with the molecular formula C23H19N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2-amino-3-cyano-4H-pyran with benzaldehyde derivatives under basic conditions. The reaction is often carried out in the presence of a catalyst such as potassium carbonate (K2CO3) and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-amino-6-benzyl-7-methyl-5-oxo-4-phenyl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C23H19N3O2/c1-15-12-19-21(23(27)26(15)14-16-8-4-2-5-9-16)20(17-10-6-3-7-11-17)18(13-24)22(25)28-19/h2-12,20H,14,25H2,1H3

InChI Key

KYZCGEGELCYBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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